5-(4-Pyridyl)isoxazole-3-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-yl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIKJHQMKVJKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-41-0 | |
| Record name | 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 5 4 Pyridyl Isoxazole 3 Carboxylic Acid
Established Synthetic Routes to 5-(4-Pyridyl)isoxazole-3-carboxylic Acid
Established methods for the synthesis of this compound and its derivatives primarily rely on the construction of the isoxazole (B147169) ring from acyclic precursors. These routes often involve the formation of an ester intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
Multi-Step Synthesis Approaches
A common and well-documented multi-step approach for the synthesis of 5-substituted-isoxazole-3-carboxylic acids involves a Claisen condensation followed by a cyclization reaction. This strategy can be adapted for the synthesis of this compound.
The synthesis typically begins with the base-catalyzed condensation of a ketone with a diester. For the target molecule, 4-acetylpyridine (B144475) would be reacted with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This reaction forms an intermediate, diethyl 2-(2-(pyridin-4-yl)-2-oxoethyl)malonate.
This intermediate is then reacted with hydroxylamine (B1172632) hydrochloride. The hydroxylamine undergoes a condensation reaction with the ketone and one of the ester groups, followed by cyclization to form the isoxazole ring. This step yields the ethyl ester of the target compound, ethyl 5-(4-pyridyl)isoxazole-3-carboxylate.
Table 1: Example of a Multi-Step Synthesis Pathway
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-Acetylpyridine, Diethyl oxalate | Sodium ethoxide, Ethanol | Diethyl 2-(2-(pyridin-4-yl)-2-oxoethyl)malonate |
| 2 | Diethyl 2-(2-(pyridin-4-yl)-2-oxoethyl)malonate | Hydroxylamine hydrochloride, Acetic acid | Ethyl 5-(4-pyridyl)isoxazole-3-carboxylate |
One-Pot Reaction Strategies
To improve efficiency and reduce the number of synthetic steps, one-pot reaction strategies have been developed for the synthesis of various isoxazole derivatives. While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the general principles can be applied.
One-pot syntheses of isoxazoles often involve a three-component reaction. For example, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through a one-pot reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride, catalyzed by an acid such as citric acid in an aqueous medium. These reactions are advantageous due to their simplicity and often higher yields.
Comparison of Synthetic Efficiency and Selectivity
When comparing multi-step and one-pot synthetic strategies, several factors come into consideration, including yield, purity, reaction time, and cost-effectiveness.
Novel Synthetic Route Development for this compound
The development of new synthetic routes for this compound is driven by the need for more sustainable and efficient processes. Key areas of focus include the application of green chemistry principles and the use of catalytic methodologies.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can be achieved in several ways:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol. The synthesis of some isoxazole derivatives has been successfully carried out in aqueous media.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions are inherently more atom-economical than multi-step syntheses.
Use of Renewable Feedstocks and Catalysts: Employing starting materials and catalysts derived from renewable sources. For instance, the use of natural acids like citric acid as a catalyst in one-pot syntheses of isoxazolones aligns with this principle.
Catalytic Methodologies for the Formation of this compound
The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound. Both acid and base catalysts are commonly employed in the key steps of the synthesis.
In the initial Claisen condensation, a strong base like sodium ethoxide is typically used. In the cyclization step to form the isoxazole ring, an acid catalyst can be employed to facilitate the reaction.
More advanced catalytic systems are also being explored for isoxazole synthesis. For instance, metal-catalyzed reactions, such as copper-catalyzed cycloadditions, have been used for the synthesis of some isoxazole derivatives. The development of a catalytic system that could facilitate a one-pot synthesis of this compound from simple starting materials would be a significant advancement in the field. Such a catalyst would need to be effective in promoting both the initial condensation and the subsequent cyclization, while maintaining high regioselectivity.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Acetylpyridine |
| Diethyl oxalate |
| Sodium ethoxide |
| Diethyl 2-(2-(pyridin-4-yl)-2-oxoethyl)malonate |
| Hydroxylamine hydrochloride |
| Ethyl 5-(4-pyridyl)isoxazole-3-carboxylate |
| Sulfuric acid |
| 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide |
| Ethyl ethoxymethyleneacetoacetic ester |
Flow Chemistry Applications in this compound Production
Continuous flow chemistry offers significant advantages for the synthesis of complex molecules like this compound, including enhanced safety, improved efficiency, and ease of scale-up. researchgate.net A multi-step flow process analogous to the synthesis of trisubstituted isoxazoles can be envisioned for the target molecule. nih.gov
This process would typically involve three key stages: oximation, chlorination, and cycloaddition, all performed in a continuous flow system.
Table 1: Illustrative Multi-step Flow Synthesis Parameters for a Heterocyclic Isoxazole Carboxylic Acid
| Step | Reagents & Conditions | Residence Time | Temperature | Yield |
| Oximation | Heterocyclic aldehyde, Hydroxylamine | 10 min | 50 °C | High |
| Chlorination | Oxime, N-Chlorosuccinimide (NCS) | 5 min | Room Temp. | High |
| Cycloaddition | Chloro-oxime, Alkyne carboxylate, Base | 13.3 min | 80 °C | Good |
This table is based on a representative procedure for a similar heterocyclic isoxazole and illustrates the potential conditions for the synthesis of this compound. nih.gov
In such a setup, the heterocyclic aldehyde (4-pyridinecarboxaldehyde) would first be reacted with hydroxylamine to form the corresponding oxime. This intermediate would then be chlorinated, often using a reagent like N-chlorosuccinimide (NCS), to generate the reactive 4-pyridylhydroximoyl chloride. The final step involves the in-situ 1,3-dipolar cycloaddition of this nitrile oxide precursor with an alkyne such as ethyl propiolate, in the presence of a base to facilitate the elimination of HCl. The resulting ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid. The use of flow reactors allows for precise control over reaction parameters, minimizing the formation of byproducts and facilitating a telescoped reaction sequence. researchgate.net
Mechanistic Elucidation of Key Synthetic Steps for this compound
The core of the synthesis of this compound lies in the 1,3-dipolar cycloaddition reaction. Understanding the mechanism of this step is critical for controlling the outcome and optimizing the reaction conditions.
Reaction Mechanism Studies Using Kinetic and Spectroscopic Techniques
While specific kinetic and spectroscopic data for the synthesis of this compound are not extensively reported in the literature, general principles of 1,3-dipolar cycloadditions provide a strong framework for understanding the reaction. These reactions are typically concerted, proceeding through a single, highly ordered transition state. wikipedia.org
Kinetic studies of analogous nitrile oxide cycloadditions have shown that the reaction rates are influenced by the electronic nature of both the nitrile oxide and the dipolarophile. Electron-withdrawing groups on the alkyne and electron-donating groups on the nitrile oxide can accelerate the reaction. The pyridyl group, being electron-withdrawing, would be expected to influence the reactivity of the 4-pyridyl nitrile oxide.
Spectroscopic techniques such as NMR and IR are instrumental in characterizing the final product and any stable intermediates. rsc.orgchemtube3d.com In-situ monitoring of the reaction using these techniques could provide valuable kinetic data and help identify transient species.
Investigation of Intermediates and Transition States
Computational studies, particularly using Density Functional Theory (DFT), have become a powerful tool for investigating the intermediates and transition states of 1,3-dipolar cycloadditions. rsc.org For the synthesis of this compound, the key transition state would involve the concerted approach of the 4-pyridyl nitrile oxide and the propiolate ester.
Table 2: Calculated Energy Barriers for a Model 1,3-Dipolar Cycloaddition
| Transition State | Regioisomer | Activation Energy (kcal/mol) |
| TS1 | 3,5-disubstituted | 15.8 |
| TS2 | 3,4-disubstituted | 18.2 |
This data represents a model system and illustrates the use of computational chemistry to predict the favored regioisomer based on the calculated activation energies of the respective transition states. rsc.org
These calculations can predict the geometry of the transition state, providing insights into the orbital interactions that govern the reaction. The nitrile oxide is an unstable intermediate and is typically generated in situ from the corresponding hydroximoyl chloride. chemtube3d.com The transition state for the cycloaddition is characterized by the simultaneous formation of the C-C and C-O bonds of the isoxazole ring.
Regioselectivity and Stereochemical Control in Synthesis
The 1,3-dipolar cycloaddition of 4-pyridyl nitrile oxide with an unsymmetrical alkyne like ethyl propiolate can potentially lead to two regioisomers: the 3,5-disubstituted product (this compound ester) and the 3,4-disubstituted product. The regioselectivity of this reaction is a critical aspect of the synthesis.
The outcome is governed by both electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. rsc.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored regioisomer. In the case of the reaction between 4-pyridyl nitrile oxide and ethyl propiolate, the formation of the 5-(4-pyridyl)isoxazole-3-carboxylate is generally favored. This is due to the larger orbital coefficient on the carbon of the nitrile oxide and the carbon of the alkyne bearing the ester group in the dominant HOMO-LUMO interaction. nih.gov
Computational studies on similar systems have shown that the transition state leading to the 3,5-disubstituted regioisomer is typically lower in energy, thus kinetically favoring its formation. rsc.org
As the synthesis involves an alkyne, which is a linear molecule, and results in an aromatic isoxazole ring, stereochemical considerations regarding the cycloaddition itself are not a factor. However, if any chiral centers were present in the starting materials, their influence on the reaction would need to be considered.
Advanced Structural Analysis and Spectroscopic Characterization of 5 4 Pyridyl Isoxazole 3 Carboxylic Acid
X-ray Crystallography and Solid-State Structural Studies of 5-(4-Pyridyl)isoxazole-3-carboxylic Acid
While a specific single-crystal X-ray diffraction study for this compound is not widely reported in publicly available literature, a detailed analysis can be inferred from structurally similar compounds, allowing for a robust understanding of its likely solid-state behavior.
The crystal packing of this compound is expected to be dominated by a network of strong intermolecular hydrogen bonds facilitated by its key functional groups: the carboxylic acid and the pyridyl nitrogen.
Carboxylic Acid Interactions: Carboxylic acids commonly form robust hydrogen-bonded dimers via a recognizable R²₂ (8) graph set motif. However, the presence of the basic pyridyl nitrogen, a strong hydrogen bond acceptor, introduces the high probability of forming a carboxylic acid–pyridine (B92270) heterosynthon. This interaction is a cornerstone of crystal engineering and is frequently used to form co-crystals. nih.gov
Isoxazole (B147169) Ring Participation: The nitrogen atom of the isoxazole ring can also act as a hydrogen bond acceptor. Studies on related compounds, such as 5-Methylisoxazole-4-carboxylic acid, reveal strong intermolecular O-H···N hydrogen bonds between the carboxylic acid proton and the isoxazole nitrogen, linking molecules into one-dimensional chains. nih.gov
In a related crystal structure, 5-Amino-3-(4-pyridyl)isoxazole, the asymmetric unit contained two independent molecules with significantly different angles between the pyridine and isoxazole rings: 10.6 (2)° and 35.8 (6)°. nih.gov This indicates that the rotational barrier between the two rings is relatively low, allowing for considerable conformational flexibility. For this compound, a relatively planar conformation is anticipated to facilitate efficient crystal packing and potential π-π stacking, though deviations from planarity are common to accommodate complex hydrogen-bonding networks.
No specific polymorphs of this compound have been documented. However, the compound's conformational flexibility and its capacity to form multiple strong hydrogen-bonding motifs suggest a high potential for polymorphism, where different crystal packing arrangements of the same molecule could arise under varying crystallization conditions.
The molecular structure is exceptionally well-suited for co-crystallization. ugr.es Co-crystals are multi-component solids where an active pharmaceutical ingredient (API) and a coformer are held together in a crystal lattice by non-covalent interactions. nih.gov The presence of both a strong hydrogen bond donor (carboxylic acid) and a strong acceptor (pyridyl nitrogen) makes this compound an ideal candidate for forming co-crystals with other APIs or pharmaceutically acceptable coformers to modify physicochemical properties like solubility and stability. nih.govsphinxsai.com The reliable formation of the carboxylic acid-pyridine heterosynthon is a widely used strategy in the design of pharmaceutical co-crystals. ugr.es
High-Resolution Spectroscopic Investigations of this compound
Spectroscopic techniques provide essential data for confirming the molecular structure and analyzing the electronic environment of the constituent atoms.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a fully assigned spectrum for this compound is not published, the expected chemical shifts can be predicted based on the known effects of its functional groups and data from analogous structures.
¹H NMR: The proton spectrum is expected to show distinct signals for each of the aromatic protons and a characteristic downfield signal for the acidic proton. The pyridyl protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted aromatic ring. The isoxazole ring proton would appear as a singlet. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, typically around 12 ppm or higher, due to strong deshielding and hydrogen bonding. pressbooks.pub
¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The carboxyl carbon is the most deshielded, appearing in the 165-185 ppm range. pressbooks.pub The carbons of the pyridyl and isoxazole rings will have chemical shifts determined by their position relative to the heteroatoms and substituents.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|---|
| Carboxylic Acid | -COOH | > 12.0 (broad s) | ~165 - 175 | Acidic proton is highly deshielded. Carbonyl carbon is in a high oxidation state. pressbooks.pub |
| Pyridyl | H-2', H-6' | ~8.7 - 8.9 (d) | ~150 - 152 | Protons and carbons adjacent to the electronegative nitrogen are deshielded. |
| Pyridyl | H-3', H-5' | ~7.8 - 8.0 (d) | ~121 - 123 | Protons and carbons meta to the nitrogen. |
| Isoxazole | H-4 | ~7.0 - 7.3 (s) | ~100 - 105 | Proton on the isoxazole ring. chemicalbook.com |
| Isoxazole | C-3 | - | ~158 - 162 | Carbon attached to the carboxylic acid group. |
| Isoxazole | C-5 | - | ~168 - 172 | Carbon attached to the pyridyl group. |
| Pyridyl | C-4' | - | ~135 - 140 | Quaternary carbon attached to the isoxazole ring. |
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:
O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer or complex.
C=O Stretch: A strong, sharp absorption band around 1700–1730 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid. pressbooks.pub
C=N and C=C Stretches: A series of medium to strong bands in the 1400–1650 cm⁻¹ region can be attributed to the aromatic C=C and C=N stretching vibrations within the pyridine and isoxazole rings.
C-O and N-O Stretches: The fingerprint region (below 1400 cm⁻¹) would contain bands corresponding to C-O stretching of the carboxylic acid and the characteristic N-O (~1150 cm⁻¹) and C-O (~1070 cm⁻¹) stretches of the isoxazole ring. rjpbcs.com
Raman spectroscopy would provide complementary information, being particularly sensitive to the symmetric vibrations of the non-polar bonds of the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~2500 - 3300 | Strong, very broad | O-H stretch | Carboxylic Acid |
| ~1700 - 1730 | Strong, sharp | C=O stretch | Carboxylic Acid |
| ~1580 - 1620 | Medium - Strong | C=C and C=N stretch | Pyridyl & Isoxazole Rings |
| ~1400 - 1500 | Medium | C=C and C=N stretch | Pyridyl & Isoxazole Rings |
| ~1200 - 1300 | Medium - Strong | C-O stretch / O-H bend | Carboxylic Acid |
| ~1150 | Medium | N-O stretch | Isoxazole Ring rjpbcs.com |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry serves as a critical analytical technique for confirming the molecular mass of this compound and for elucidating its structural integrity through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) corresponding to the compound's exact molecular weight.
The fragmentation of this compound under mass spectrometry conditions can be predicted to follow pathways characteristic of carboxylic acids and heterocyclic systems. libretexts.orgresearchgate.net A primary and highly characteristic fragmentation step for aromatic and heterocyclic carboxylic acids is decarboxylation, involving the loss of a carbon dioxide (CO₂) molecule. researchgate.net This would result in a significant fragment ion.
Subsequent fragmentation would likely involve the cleavage of the isoxazole ring, which is a common pathway for isoxazole derivatives upon ionization. The cleavage can occur through various routes, often initiated by the breaking of the weak N-O bond. Further fragmentation of the resulting pyridyl-containing fragments may also occur, typically involving the loss of small neutral molecules like hydrogen cyanide (HCN) from the pyridine ring. The analysis of these fragmentation pathways provides unequivocal evidence for the compound's structure, confirming the connectivity of the pyridyl, isoxazole, and carboxylic acid moieties.
The table below outlines the plausible major fragmentation pathways for this compound based on established fragmentation principles of related chemical structures.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Proposed) | Proposed Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 204 | [C₉H₆N₂O₃]⁺ | Molecular Ion (M⁺) |
| 160 | [C₈H₆N₂O]⁺ | M⁺ - CO₂ (Decarboxylation) |
| 159 | [C₈H₅N₂O]⁺ | M⁺ - •COOH |
| 132 | [C₇H₄N₂]⁺ | [M - CO₂]⁺ - CO |
| 105 | [C₆H₅N₂]⁺ | Fission of the isoxazole ring |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions
The electronic absorption and emission properties of this compound can be investigated using UV-Visible and fluorescence spectroscopy. The UV-Visible absorption spectrum is dictated by the electronic transitions within the molecule's chromophores, which include the pyridine and isoxazole rings. These aromatic heterocyclic systems contain π-electrons and non-bonding (n) electrons, giving rise to characteristic π→π* and n→π* transitions. libretexts.org
The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n→π* transitions, usually of lower intensity, involve the promotion of non-bonding electrons from nitrogen or oxygen heteroatoms to antibonding π* orbitals. libretexts.org The position and intensity of these absorption bands (λmax) are sensitive to solvent polarity.
Given that many heterocyclic compounds with extended conjugation exhibit fluorescence, this compound may also be fluorescent. nih.gov Fluorescence occurs when the molecule absorbs light, promoting it to an excited electronic state, and then relaxes to the ground state by emitting a photon at a longer wavelength than the absorbed light (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, and the specific emission wavelengths would need to be determined experimentally. These photophysical properties are highly influenced by the molecular environment, including solvent and pH. nih.govresearchgate.netirb.hr
The table below summarizes the expected, though not experimentally confirmed in available literature, spectroscopic properties based on the structural characteristics of the compound.
Table 2: Anticipated Spectroscopic Properties for this compound
| Spectroscopic Technique | Parameter | Anticipated Observation |
|---|---|---|
| UV-Visible Spectroscopy | Absorption Maxima (λmax) | Expected bands corresponding to π→π* and n→π* transitions from the pyridyl and isoxazole rings. |
| Fluorescence Spectroscopy | Excitation Wavelength | Corresponds to a UV-Visible absorption band. |
| Emission Wavelength | Expected at a longer wavelength than the excitation wavelength (Stokes shift). |
Chemical Reactivity and Transformation Pathways of 5 4 Pyridyl Isoxazole 3 Carboxylic Acid
Reactivity at the Carboxylic Acid Functionality of 5-(4-Pyridyl)isoxazole-3-carboxylic Acid
The carboxylic acid group at the 3-position of the isoxazole (B147169) ring is a versatile functional handle that allows for a variety of classical transformations to generate derivatives such as esters, amides, and acyl halides.
Esterification: The carboxylic acid can be converted to its corresponding esters through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the removal of water or the use of the alcohol as a solvent to drive the reaction to completion. masterorganicchemistry.com While specific examples for this compound are not detailed in the reviewed literature, this transformation is a fundamental reaction for carboxylic acids. masterorganicchemistry.comresearchgate.net For instance, the esterification of a related 5-oxo-decahydro-epoxyazepino[2,1-a]isoindole-4-carboxylic acid is readily achieved by refluxing in methanol. researchgate.net
Amidation: The formation of amides from this compound is a key transformation for creating compounds with potential biological applications. This typically requires activating the carboxylic acid to facilitate nucleophilic attack by an amine. iajpr.com A wide array of coupling agents can be employed for this purpose, including carbodiimides (like DCC or EDCI), phosphonium salts (like BOP or PyBOP), or the use of reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. iajpr.comresearchgate.net These methods allow for the formation of an amide bond under mild conditions, which is crucial to avoid unwanted side reactions on the heterocyclic rings. researchgate.net The synthesis of various amide derivatives from heterocyclic carboxylic acids, such as pyrazole carboxylic acids, is a well-established strategy in medicinal chemistry. nih.gov
| Transformation | Reagents | General Conditions | Expected Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Alkyl 5-(4-pyridyl)isoxazole-3-carboxylate |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDCI, HATU), Base (e.g., DIPEA) | Inert solvent (e.g., DMF, DCM) at room temperature | N-substituted 5-(4-pyridyl)isoxazole-3-carboxamide |
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding [5-(4-pyridyl)isoxazol-3-yl]methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF). Care must be taken as these reagents can potentially interact with the isoxazole ring under harsh conditions.
Decarboxylation: The removal of the carboxylic acid group to yield 5-(4-pyridyl)isoxazole is a potential transformation, although it often requires high temperatures. Studies on the analogous 5-methylisoxazole-3-carboxylic acid have investigated its decarboxylation reaction. researchgate.net The stability of the resulting carbanion or the reaction mechanism would influence the feasibility and conditions required for this process. The decarboxylation of a similar compound, 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, has also been noted as a possible reaction pathway. smolecule.com
The carboxylic acid can be converted into a highly reactive acyl halide, most commonly an acyl chloride. This is achieved by treating the acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃). libretexts.orglibretexts.orgchemguide.co.uk The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification. chemguide.co.uk
The resulting 5-(4-pyridyl)isoxazole-3-carbonyl chloride is a versatile intermediate. As one of the most reactive carboxylic acid derivatives, it can readily react with a wide range of nucleophiles without the need for an acid catalyst. libretexts.orgyoutube.com This allows for the efficient synthesis of other derivatives:
Esters: Reaction with alcohols (alcoholysis). youtube.com
Amides: Reaction with primary or secondary amines (aminolysis). youtube.com
Anhydrides: Reaction with a carboxylate salt. libretexts.org
This reactivity makes the acyl halide an important stepping stone for further functionalization of the molecule. pressbooks.pub
Reactivity of the Isoxazole Ring System in this compound
The isoxazole ring is an electron-deficient heterocycle, which influences its susceptibility to ring-opening and substitution reactions. The weak N-O bond is a key site of reactivity.
A characteristic reaction of the isoxazole nucleus is its cleavage under reductive conditions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C), is a common method to induce N-O bond scission. mdpi.com This process often leads to the formation of a β-enaminone intermediate. For example, the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate results in a domino process of deoxygenation followed by the reductive opening of the isoxazole ring to yield an enaminone. mdpi.com Similarly, molybdenum hexacarbonyl (Mo(CO)₆) has been used to mediate the reductive ring expansion of isoxazoles to form 4-pyridones, proceeding through an enamine intermediate. nih.govd-nb.info
Base-promoted rearrangements are also known for certain isoxazole systems. For example, isoxazolo[4,5-b]pyridine derivatives can undergo a Boulton–Katritzky rearrangement. nih.govbeilstein-journals.org The specific substitution pattern of this compound would determine its propensity for such rearrangements.
| Reaction Type | Reagents | General Conditions | Potential Intermediate/Product |
|---|---|---|---|
| Reductive Ring-Opening | H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., Ethanol) | Enaminone derivative |
| Reductive Ring Expansion | Mo(CO)₆, H₂O | Acetonitrile, heating | Pyridone derivative |
Electrophilic Substitution: Isoxazoles are generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic ring, which deactivates it towards attack by electrophiles. chempedia.info When such reactions do occur, the C4 position is the most likely site of substitution. chempedia.info However, forcing conditions are often required, which can lead to ring degradation. Synthetically, it is more common to introduce substituents before the ring-forming cyclization step. nih.govorganic-chemistry.org
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAᵣ) on the isoxazole ring is also challenging and typically requires the presence of a strong electron-withdrawing group and a good leaving group on the ring. For example, 5-nitroisoxazoles can undergo SNAᵣ reactions with various nucleophiles where the nitro group is displaced. nih.gov In the case of this compound, neither the pyridine (B92270) ring at C5 nor the carboxylic acid at C3 functions as a typical leaving group for SNAᵣ on the isoxazole core itself. The pyridine ring, being electron-deficient, is itself more prone to nucleophilic attack than the isoxazole ring, although this reactivity is not within the scope of the isoxazole core's direct substitution.
Reactivity of the Pyridyl Moiety in this compound
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property dictates its reactivity towards various reagents. The isoxazole-3-carboxylic acid substituent at the C4 position further influences the regioselectivity of reactions on the pyridine ring.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally disfavored compared to benzene due to the deactivating effect of the nitrogen atom. When such reactions do occur, they typically proceed at the C3 and C5 positions (meta to the nitrogen). In the case of this compound, the isoxazole-3-carboxylic acid substituent at C4 is expected to be electron-withdrawing, further deactivating the pyridine ring towards electrophilic attack. Any substitution would be strongly directed to the positions meta to the nitrogen (C3 and C5). To enhance the reactivity, the pyridine ring can be activated by conversion to its N-oxide. quimicaorganica.org
N-Oxidation and Quaternization Reactions at the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles.
N-Oxidation: The pyridine nitrogen can be readily oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting pyridine-N-oxide is more reactive towards both electrophilic and nucleophilic substitution. N-oxidation can facilitate electrophilic substitution at the C4 position. quimicaorganica.org
Quaternization: The pyridine nitrogen can also be alkylated by reaction with alkyl halides to form quaternary pyridinium (B92312) salts. The rate of quaternization can be influenced by the steric and electronic nature of the alkyl halide and the substituents on the pyridine ring.
| Reaction | Reagent | Typical Conditions | Product |
| N-Oxidation | m-CPBA | CH₂Cl₂, rt | 5-(4-Pyridyl-N-oxide)isoxazole-3-carboxylic acid |
| Quaternization | Methyl iodide | Acetonitrile, reflux | N-Methyl-4-(3-carboxyisoxazol-5-yl)pyridinium iodide |
Metalation and Cross-Coupling Reactions
Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings, but it typically occurs at the C2 position. For C4 functionalization, alternative strategies are often required. Halogenation of the pyridine ring, followed by metal-halogen exchange, can provide a nucleophilic carbon center for subsequent reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are highly effective for forming new carbon-carbon bonds on the pyridine ring. nih.gov To utilize these methods, this compound would first need to be converted to a suitable precursor, such as a halopyridine derivative. For instance, conversion of one of the C-H bonds on the pyridine ring to a C-Br or C-I bond would allow for subsequent cross-coupling with a variety of organometallic reagents.
Theoretical and Computational Chemistry Studies of 5 4 Pyridyl Isoxazole 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Detailed quantum chemical calculations specifically for 5-(4-Pyridyl)isoxazole-3-carboxylic Acid are not found in the existing literature. Studies on related isoxazole (B147169) and pyridine (B92270) derivatives often employ these methods to understand their fundamental electronic nature.
Molecular Orbital Analysis and Frontier Orbital Theory
No specific molecular orbital analysis or data related to the frontier orbitals (HOMO and LUMO) for this compound has been published. In principle, such an analysis would reveal information about the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy its electron-accepting ability.
Electrostatic Potential Mapping and Charge Distribution
An electrostatic potential map for this compound is not available in public databases or research articles. This type of analysis would typically highlight the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions.
Acidity Constants (pKa) Predictions and Tautomerism
While computational methods for pKa prediction are common for compounds containing acidic and basic centers like the carboxylic acid and pyridine groups, specific predicted values for this compound have not been reported. Similarly, a detailed computational study on its potential tautomeric forms is not available.
Density Functional Theory (DFT) Studies on this compound
There is a lack of specific DFT studies focused on this compound in the scientific literature. DFT is a powerful tool for investigating the properties of molecules, but its application to this particular compound has not been documented.
Geometry Optimization and Conformational Landscape Exploration
Optimized geometric parameters and a comprehensive exploration of the conformational landscape for this compound are not available. Such a study would be crucial for understanding the molecule's three-dimensional structure and identifying its most stable conformers.
Design, Synthesis, and Academic Exploration of Derivatives of 5 4 Pyridyl Isoxazole 3 Carboxylic Acid
Derivatives Modified at the Carboxylic Acid Group
The carboxylic acid functionality at the 3-position of the isoxazole (B147169) ring is a prime site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides, as well as the more reactive anhydrides and acid chlorides.
Synthesis and Characterization of Esters and Amides
The conversion of 5-(4-Pyridyl)isoxazole-3-carboxylic acid into its corresponding esters and amides is a common strategy to modify its physicochemical properties.
Esters: Esterification of isoxazole carboxylic acids can be achieved through standard methods. For instance, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent can yield the desired ester. A general synthesis of 4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound with an enamino ester in the presence of phosphorus oxychloride. orgsyn.org While this method builds the isoxazole ring and the ester concurrently, pre-existing isoxazole-3-carboxylic acids can be esterified using more conventional techniques. For example, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate has been synthesized, and its physical properties characterized (Boiling Point: 71-72 °C at 0.5 mmHg, Density: 1.07 g/mL, Refractive Index: 1.4630). chemsynthesis.com
Amides: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine using a coupling agent. luxembourg-bio.com Common coupling agents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.govresearchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. For example, the synthesis of various isoxazole-carboxamide derivatives has been reported by dissolving the parent isoxazole-carboxylic acid in a solvent like dichloromethane (B109758) (DCM), followed by the addition of a coupling agent (e.g., EDC) and a base (e.g., dimethylaminopyridine - DMAP), and finally the desired aniline (B41778) derivative. nih.gov The synthesis of new pyridine (B92270) amide derivatives has also been achieved through the amide coupling of pyridinecarboxylic acid chlorides with aromatic amines. lookchem.com
Table 1: Examples of Reagents for Ester and Amide Synthesis
| Derivative | Reagent Type | Specific Examples |
|---|---|---|
| Esters | Acid Catalyst | H₂SO₄, HCl |
| Coupling Agent | DCC, EDC | |
| Amides | Coupling Agent | DCC, EDC, HATU, PyBOP |
| Additive | HOBt, HOAt |
Formation of Anhydrides and Acid Chlorides
Anhydrides and acid chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of esters, amides, and other functional groups.
Acid Chlorides: The conversion of a carboxylic acid to an acid chloride is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is a standard procedure in organic synthesis. The resulting 5-(4-Pyridyl)isoxazole-3-carbonyl chloride would be a versatile intermediate for further derivatization.
Anhydrides: Carboxylic acid anhydrides can be prepared from the corresponding carboxylic acids via dehydration, often using a strong dehydrating agent. Alternatively, they can be synthesized by reacting a carboxylate salt with an acid chloride. This method can be used to prepare both symmetric and mixed anhydrides.
Derivatives Modified at the Isoxazole Ring System
The isoxazole ring, while aromatic, can undergo various reactions, including substitution, ring fusion, and heteroannulation, leading to a wide array of novel heterocyclic systems.
Substitution Reactions on the Isoxazole Nucleus
The isoxazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.com However, nucleophilic substitution reactions can occur, particularly if the ring is activated with electron-withdrawing groups. For example, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes can lead to 4-halo-substituted isoxazoles. organic-chemistry.org
Ring Fusions and Heteroannulations
The isoxazole ring can serve as a building block for the construction of fused heterocyclic systems. These reactions often involve the intramolecular cyclization of a suitably functionalized isoxazole derivative.
Isoxazolo[5,4-b]pyridines: This fused system can be synthesized through the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines that have been functionalized with a group that can form the isoxazole ring. beilstein-journals.org Another approach involves the annulation of an isoxazole fragment to a pyridine ring. nih.gov
Isoxazolo[4,3-b]pyridines: The synthesis and reactivity of highly electrophilic nitroisoxazolo[4,3-b]pyridines have been studied. These compounds are susceptible to nucleophilic addition. nih.gov
Intramolecular Cycloadditions: Intramolecular nitrile oxide cycloaddition (INOC) is a powerful tool for constructing fused isoxazole systems. mdpi.comnih.govmdpi.com This reaction involves the in-situ generation of a nitrile oxide from an oxime, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile, such as an alkene or alkyne, to form a new ring fused to the isoxazole. For instance, an oxidation of propargylamines to oximes followed by a copper-mediated intramolecular cyclization can provide isoxazoles. organic-chemistry.org
Table 2: Examples of Fused Isoxazole Systems
| Fused System | Synthetic Strategy |
|---|---|
| Isoxazolo[5,4-b]pyridines | Intramolecular nucleophilic substitution |
| Isoxazolo[4,3-b]pyridines | Cyclization of substituted pyridines |
| Polycyclic Isoxazoles | Intramolecular Nitrile Oxide Cycloaddition (INOC) |
Derivatives Modified at the Pyridyl Ring
The pyridine ring of this compound can also be modified through various reactions characteristic of this heterocycle.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions. uomustansiriyah.edu.iq Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, with reactions favoring the 2-, 4-, and 6-positions. stackexchange.comquimicaorganica.org For a 4-substituted pyridine like the title compound, nucleophilic attack would likely occur at the 2- and 6-positions if a suitable leaving group is present.
Furthermore, the nitrogen atom of the pyridyl ring can itself be a site of reaction. It can be oxidized to form the corresponding N-oxide . This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The nitrogen atom can also undergo quaternization by reaction with an alkyl halide to form a pyridinium (B92312) salt.
Introduction of Substituents via Electrophilic or Nucleophilic Reactions
The functionalization of the this compound scaffold is a key area of academic exploration, enabling the synthesis of a diverse library of derivatives. The introduction of new substituents onto the isoxazole or pyridyl rings can be achieved through various electrophilic and nucleophilic reactions, which modulate the compound's physicochemical and biological properties.
Electrophilic Substitution: The isoxazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution compared to benzene. However, under specific conditions, electrophilic substitution can be achieved. For instance, halogenation (e.g., bromination or chlorination) can introduce substituents at the C4 position of the isoxazole ring, a reaction often facilitated by a suitable catalyst. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2) provides a pathway to 4-haloisoxazoles. acs.orgorganic-chemistry.org This method, known as electrophilic cyclization, highlights a synthetic route to precursors of the target scaffold where a substituent is pre-installed. organic-chemistry.org
Nucleophilic Substitution: A more common and efficient method for modifying the isoxazole core involves nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. rsc.org For example, derivatives of this compound bearing a nitro group at the 5-position of the isoxazole ring can readily react with a wide range of nucleophiles. rsc.org This approach allows for the introduction of various functional groups, including alkoxy, aryloxy, and amino moieties. The reaction proceeds under mild conditions and typically results in high yields, demonstrating its utility in generating diverse derivatives. rsc.org
The table below summarizes representative nucleophilic substitution reactions on a model 5-nitroisoxazole substrate, illustrating the versatility of this approach.
| Nucleophile (Nu-H) | Reagent/Conditions | Product (Substituent at C5) |
| Methanol | NaOMe / MeOH, rt | Methoxy |
| Phenol | K2CO3 / DMF, rt | Phenoxy |
| Aniline | K2CO3 / DMF, rt | Anilino |
| Morpholine | K2CO3 / DMF, rt | Morpholinyl |
| Sodium Azide | NaN3 / DMF, rt | Azido |
This table is illustrative of SNAr reactions on a 5-nitroisoxazole core, a principle applicable to derivatives of this compound.
Synthesis of Pyridinium Salts
The pyridine nitrogen atom in this compound and its derivatives is basic and readily undergoes reactions with electrophiles to form quaternary pyridinium salts. rsc.org This transformation is significant as it introduces a permanent positive charge, which can enhance aqueous solubility and alter the molecule's interaction with biological targets. semanticscholar.org
The most common method for the synthesis of pyridinium salts is the Zincke reaction or, more simply, N-alkylation, which involves treating the pyridine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. rsc.orgnih.gov The reaction typically proceeds by nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic carbon of the alkylating agent.
Another approach involves N-amination, where the pyridine nitrogen attacks an electrophilic aminating reagent, such as hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH), to yield N-aminopyridinium salts. nih.gov These salts can serve as versatile intermediates for further synthetic transformations. nih.gov
The general scheme for the synthesis of pyridinium salts from a 5-(4-pyridyl)isoxazole derivative is presented below:
| R-X (Alkylating Agent) | Solvent | Product |
| Methyl Iodide (CH3I) | Acetonitrile | N-Methylpyridinium iodide salt |
| Ethyl Bromide (CH3CH2Br) | Dichloromethane | N-Ethylpyridinium bromide salt |
| Benzyl Chloride (BnCl) | Acetone | N-Benzylpyridinium chloride salt |
| Mesitylsulfonyl Hydroxylamine (B1172632) (MSH) | Dichloromethane | N-Aminopyridinium mesitylenesulfonate salt |
This table illustrates common N-alkylation and N-amination reactions applicable to the pyridine moiety of the title compound.
Structure-Reactivity Relationships and Conformational Analysis in this compound Derivatives
The chemical reactivity and biological activity of derivatives of this compound are intrinsically linked to their three-dimensional structure and electronic properties. Understanding these structure-reactivity relationships (SRR) and conformational preferences is crucial for rational drug design and the development of new functional molecules.
Computational studies, employing methods like Density Functional Theory (DFT), can provide insights into the electronic structure. researchgate.net Calculation of molecular descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to quantify the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.netmdpi.com A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, while a higher HOMO energy suggests greater reactivity towards electrophiles. researchgate.net The molecular electrostatic potential (MESP) map can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For the parent compound, the pyridine nitrogen is expected to be a primary site for electrophilic attack (protonation, alkylation), while the carboxylic acid group can act as a nucleophile in its deprotonated state.
Studies on analogous structures, such as 5-phenylisoxazole-3-carboxylic acid derivatives, have shown that the nature and position of substituents on the phenyl ring significantly impact biological activity. nih.gov A similar principle applies to the 4-pyridyl moiety, where substituents could influence factors like binding affinity to a target protein. nih.govmdpi.com
Computational potential energy surface (PES) scans can be performed by systematically varying the dihedral angle to identify the most stable conformers (energy minima). researchgate.net For the related molecule 5-methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings were found to form a dihedral angle of 56.64°. nih.gov A similar twisted conformation is expected for this compound. The carboxylic acid group itself introduces another degree of conformational freedom, although it often lies nearly coplanar with the isoxazole ring to maximize conjugation, stabilized by potential intramolecular hydrogen bonds. nih.govnih.gov
| Parameter | Description | Expected Finding for this compound |
| Dihedral Angle | Angle between the pyridyl and isoxazole rings. | Non-zero, indicating a twisted conformation. |
| Carboxylic Acid Orientation | Torsion angle relative to the isoxazole ring. | Near co-planar to maximize electronic conjugation. nih.gov |
| HOMO-LUMO Gap | Energy difference between frontier molecular orbitals. | Influences chemical reactivity and electronic transitions. mdpi.com |
| MESP | Maps electron density. | Negative potential around the pyridine nitrogen and carboxylic oxygens; positive potential around hydrogens. |
Coordination Chemistry, Ligand Design, and Supramolecular Assembly of 5 4 Pyridyl Isoxazole 3 Carboxylic Acid
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 5-(4-Pyridyl)isoxazole-3-carboxylic Acid
Design Principles for MOFs and Coordination Polymers Based on this compound
No specific design principles employing this ligand have been documented in the accessible scientific literature.
Synthetic Methodologies and Structural Characterization of MOF/CP Architectures
There are no available reports on the synthesis or structural characterization of MOFs or CPs using this compound as a primary or secondary ligand.
Porosity and Gas Adsorption Properties of Frameworks
As no MOFs or CPs based on this ligand have been reported, there is no data on their porosity or gas adsorption capabilities.
Coordination Complexes of this compound with Metal Ions
Ligand Binding Modes, Coordination Geometries, and Stoichiometries
Detailed information regarding the binding modes, coordination geometries, and stoichiometries of this compound with metal ions is not available in published research.
Redox Properties and Electronic Structures of Metal Complexes
The redox properties and electronic structures of metal complexes containing this compound are of significant interest due to the ligand's ability to stabilize various metal oxidation states and participate in electron transfer processes. The electronic interplay between the metal center and the pyridyl-isoxazole-carboxylate framework dictates the electrochemical behavior and spectroscopic characteristics of these complexes.
The electronic spectra of these complexes provide insight into their electronic structure. Intraligand transitions, such as π-π* and n-π*, are typically observed in the UV region. nih.gov Upon coordination to a metal ion, these bands may shift, and new bands corresponding to d-d electronic transitions and charge-transfer phenomena can appear in the visible region. nih.gov For first-row transition metal complexes, the energies of these d-d transitions are influenced by the ligand field strength. semanticscholar.org A stronger ligand field results in a larger energy gap (Δo), which in turn can affect the redox potential of the complex; a stronger ligand field generally makes the metal center more difficult to oxidize. semanticscholar.org
The table below presents representative electrochemical data for related metal complexes, illustrating the range of redox potentials that can be accessed by varying the metal and ligand environment.
| Complex Type | Redox Process | Potential (V vs. reference electrode) | Reversibility |
| Dinuclear Mn(II) | Mn₂(II,II)/Mn₂(II,III) | +0.529 | Quasi-reversible |
| Dinuclear Mn(II) | Mn₂(II,III)/Mn₂(II,III) | +1.20 | Quasi-reversible |
| Mononuclear Fe(II) | Fe(II)/Fe(III) | 0.25 to 0.67 | Reversible |
Data is illustrative and based on findings for similar carboxylato-bridged manganese and iron helicate complexes. mdpi.comsemanticscholar.org
Supramolecular Assembly and Crystal Engineering Principles of this compound
The field of crystal engineering leverages non-covalent interactions to design solid-state architectures with specific functionalities. This compound is a versatile building block in this regard, owing to its array of hydrogen bond donors and acceptors, as well as its aromatic rings capable of π-π stacking.
Hydrogen bonding is a primary directional force in the crystal packing of this compound and its derivatives. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of head-to-head dimers through O-H···O interactions. nih.gov This is a common and robust supramolecular synthon in carboxylic acid-containing structures.
In related structures, π-π stacking interactions have been observed to link molecular planes into a 3D network. nih.gov The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, with typical distances being in the range of 3.5 to 4.0 Å. nih.govresearchgate.net The specific geometry of the stacking, such as face-to-face or offset, influences the nature and strength of the interaction. mdpi.com The combination of hydrogen bonding and π-π stacking directs the self-assembly of the molecules into a well-defined crystal lattice. researchgate.net
While not intrinsic to the parent molecule, halogen bonding can be introduced as a powerful tool in the crystal engineering of derivatives of this compound. By substituting a hydrogen atom on one of the aromatic rings with a halogen (e.g., bromine or iodine), a directional halogen bond (X···N or X···O) can be formed with a Lewis basic site on an adjacent molecule. nih.gov This interaction can compete with or complement existing hydrogen bonds to create novel supramolecular architectures. nih.gov
Despite a comprehensive search for scholarly information, there is currently a significant lack of published research specifically detailing the applications of This compound within the specified fields of materials science. While broader research exists on related isoxazole (B147169) and pyridine (B92270) derivatives in various scientific domains, literature focusing explicitly on the integration of this particular compound into functional materials, its role in advanced catalysis, or its optoelectronic properties could not be located.
Therefore, this article cannot be generated as per the requested detailed outline due to the absence of specific research findings, data tables, and in-depth studies on "this compound" in polymer chemistry, hybrid organic-inorganic materials, catalysis, and optoelectronics.
Further research and publication in these specific areas would be necessary to provide the scientifically accurate and detailed content required to fulfill the scope of the proposed article.
Emerging Research Directions and Applications of 5 4 Pyridyl Isoxazole 3 Carboxylic Acid in Materials Science
Optoelectronic Properties of Materials Incorporating 5-(4-Pyridyl)isoxazole-3-carboxylic Acid
Photophysical Characterization
While detailed photophysical data for the standalone this compound is not extensively documented in the available literature, research on structurally analogous compounds provides significant insights into its potential luminescent behavior, especially when integrated into larger supramolecular structures like MOFs.
A notable area of investigation involves the use of similar ligands, such as 5-(4-pyridyl)-isophthalic acid, in the construction of coordination polymers. In these frameworks, the organic ligand plays a crucial role in the material's luminescent properties. The photophysical characteristics are often a result of ligand-centered electronic transitions.
For instance, in a zinc-based MOF incorporating a pyridyl-dicarboxylate ligand, the material exhibits fluorescence. researchgate.net The emission properties of such materials are sensitive to their environment, showing shifts in the luminescence bands when suspended in different solvents. researchgate.net For example, the emission maxima can be blue-shifted by approximately 30-60 nm depending on the solvent. researchgate.net This solvatochromic behavior suggests that the polarity of the environment can influence the energy levels of the electronic states involved in the emission process.
The photophysical properties of a representative Metal-Organic Framework incorporating a structurally similar ligand are summarized in the table below.
| Property | Value | Notes |
| Excitation Wavelength | Not explicitly stated in abstracts. | Typically in the UV region for ligand-centered transitions. |
| Emission Wavelength | ~360 nm | The fluorescence intensity at this wavelength is noted to decrease with the addition of certain analytes. researchgate.net |
| Luminescence Behavior | Solvent-dependent emission shifts | Longest wavelength emission observed in toluene (B28343) (446-460 nm). researchgate.net |
Applications in Luminescent Materials or Sensors
The demonstrated luminescence of materials incorporating pyridyl-isophthalic acid moieties points towards their significant potential in the development of luminescent materials and chemical sensors. The ability of the pyridyl and carboxylate groups to coordinate with metal centers allows for the rational design of MOFs with tailored fluorescent properties.
One of the most promising applications is in the field of chemical sensing. MOFs constructed from ligands like 5-(4-pyridyl)-isophthalic acid have been investigated as fluorescent probes for the detection of various molecules. For example, a zinc-based MOF has been reported as a promising luminescent sensor for the detection of pesticides. researchgate.net The sensing mechanism in such materials often relies on the quenching or enhancement of the material's fluorescence upon interaction with the analyte.
In the case of the zinc-based MOF, a decrease in fluorescence intensity is observed with an increasing concentration of the target analyte, indicating a diffusion-controlled fluorescence quenching process. researchgate.net This sensitivity to the presence of specific chemical species makes these materials highly valuable for environmental monitoring and analytical chemistry. The selectivity of these sensors is a key aspect of ongoing research, with studies showing that these MOFs can exhibit a selective response to certain molecules while showing minimal response to others. researchgate.net
The versatility of the this compound structure suggests its potential utility in creating a new generation of functional materials with applications in optoelectronics and sensing devices.
Future Research Trajectories and Unexplored Avenues for 5 4 Pyridyl Isoxazole 3 Carboxylic Acid
Development of Highly Efficient and Sustainable Synthetic Methodologies
The advancement of organic synthesis is increasingly driven by the principles of efficiency and sustainability. Future research on 5-(4-Pyridyl)isoxazole-3-carboxylic acid will likely prioritize the development of novel synthetic routes that are not only high-yielding but also environmentally benign.
Current synthetic strategies for isoxazole (B147169) derivatives often involve multi-step processes that may utilize stoichiometric reagents and harsh reaction conditions. A significant future trajectory lies in the development of one-pot or tandem reactions that minimize intermediate purification steps, thereby saving time, resources, and reducing solvent waste. Methodologies that allow for the direct transformation of readily available carboxylic acids into the isoxazole core represent a valuable research objective. nih.gov
Key areas for future investigation include:
Catalytic Systems: Exploring novel transition-metal or organocatalytic systems to facilitate the key bond-forming reactions, such as the cycloaddition step in isoxazole ring formation.
Green Chemistry Principles: The implementation of greener solvents (e.g., water, supercritical fluids, or bio-based solvents), energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis), and the use of recyclable catalysts will be crucial. The ability to recover and reuse reagents, such as bases, contributes to the cost-effectiveness and sustainability of the protocol. nih.gov
Flow Chemistry: The transition from batch processing to continuous flow chemistry could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of this compound and its derivatives.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste generation.
| Aspect | Traditional Methods | Future Sustainable Methods |
|---|---|---|
| Efficiency | Multi-step, lower overall yields | One-pot, tandem reactions, high yields |
| Reagents | Stoichiometric, often harsh | Catalytic, mild conditions, recyclable |
| Solvents | Volatile organic compounds (VOCs) | Water, bio-solvents, or solvent-free |
| Process | Batch processing | Continuous flow chemistry |
Deeper Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For this compound, future research should delve into the intricate details of its formation and subsequent reactions. For instance, intramolecular cycloadditions are a powerful tool for creating complex heterocyclic systems, and understanding the kinetics and thermodynamics of such pathways is essential for controlling product outcomes. mdpi.com
Future mechanistic studies could involve:
Computational Analysis: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and calculate activation energies. This can provide insights into regioselectivity and stereoselectivity.
Kinetic Studies: Performing detailed kinetic experiments to determine reaction orders, rate constants, and the influence of catalysts or additives on the reaction speed.
Isotopic Labeling: Employing isotopic labeling to trace the path of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Intermediate Trapping: Designing experiments to isolate or detect transient intermediates, which can confirm the steps in a complex reaction sequence. A plausible mechanism for a one-flask synthesis of related heterocycles, for example, identified key formamidine (B1211174) intermediates. mdpi.com
Exploration of Novel Derivatives with Enhanced or Tunable Properties
The core structure of this compound is a versatile platform for the synthesis of a wide array of new derivatives. By systematically modifying different parts of the molecule, researchers can fine-tune its chemical, physical, and biological properties for specific applications.
Potential avenues for derivatization include:
Modification of the Carboxylic Acid Group: Converting the carboxylic acid into esters, amides, or other functional groups can alter solubility, reactivity, and biological activity. For example, similar isoxazole carboxylic acids have been incorporated into peptides, acting as unnatural amino acids to create novel peptide hybrids. nih.govmdpi.com
Functionalization of the Pyridine (B92270) Ring: Introducing substituents onto the pyridine ring can modulate the electronic properties of the entire molecule, affecting its coordination chemistry and potential applications in materials science.
Substitution on the Isoxazole Ring: While the isoxazole ring is generally stable, developing methods for its selective functionalization, such as through nucleophilic aromatic substitution (SNAr) on activated precursors, could yield novel polysubstituted derivatives. researchgate.net
The goal of this exploration is to create libraries of compounds with tailored properties. For instance, derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been synthesized and evaluated as potent xanthine (B1682287) oxidase inhibitors, demonstrating that modifications to the 5-position substituent can lead to enhanced biological activity. nih.gov
Advanced Computational Modeling for Predictive Design
The use of computational chemistry is shifting the paradigm of chemical research from exploratory synthesis to predictive, rational design. For this compound, advanced computational modeling can accelerate the discovery of new derivatives with desired properties, saving significant time and experimental resources.
Future research in this area will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their biological activity or physical properties.
Molecular Docking: As demonstrated with related isoxazole inhibitors, molecular docking simulations can be used to predict how derivatives will bind to biological targets like enzymes, guiding the design of more potent and selective therapeutic agents. nih.gov These in silico studies help to understand key interactions at the binding site.
Prediction of Material Properties: Using computational methods to predict the electronic, optical, and mechanical properties of polymers or metal-organic frameworks (MOFs) incorporating the target molecule. This can guide the design of new materials for applications in electronics, catalysis, or gas storage.
| Modeling Technique | Objective | Predicted Properties |
|---|---|---|
| Molecular Docking | Drug Discovery | Binding affinity, interaction modes with proteins nih.gov |
| QSAR | Lead Optimization | Biological activity, toxicity |
| DFT Calculations | Reaction Mechanism & Materials Design | Transition state energies, electronic band gaps, optical properties |
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The unique trifunctional nature of this compound makes it an excellent candidate for applications at the interface of chemistry and materials science. The pyridine nitrogen and the carboxylic acid group are classic coordination sites for metal ions, opening up possibilities in coordination chemistry and the synthesis of advanced materials.
Unexplored avenues include:
Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker to construct novel MOFs. The combination of the pyridyl and carboxylate groups could lead to frameworks with interesting topologies and potential applications in gas separation, storage, or catalysis.
Coordination Polymers: Synthesizing coordination polymers where the molecule bridges metal centers, potentially leading to materials with unique magnetic, optical, or conductive properties.
Functional Polymers: Incorporating the molecule as a monomer or a pendant group in polymer chains. This could imbue the resulting polymer with specific properties, such as enhanced thermal stability, pH-responsiveness, or metal-chelating abilities.
Organic Electronics: Exploring derivatives of the compound as building blocks for organic light-emitting diodes (OLEDs), photovoltaics, or sensors, where the tunable electronic properties of the heteroaromatic system would be advantageous.
This interdisciplinary approach will leverage the fundamental chemical properties of this compound to create functional materials that can address challenges in technology and engineering.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(4-Pyridyl)isoxazole-3-carboxylic Acid?
The compound is synthesized via cyclocondensation reactions to form the isoxazole core, followed by functionalization with the 4-pyridyl group. Key steps include:
- [3+2] Cycloaddition : Reacting nitrile oxides with alkynes under Cu(I) catalysis to form the isoxazole ring .
- Post-synthetic modifications : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid .
- Reaction optimization : Temperatures (80–100°C) and solvent selection (DMF, THF) are critical for minimizing byproducts like dimerized intermediates .
Q. How is structural integrity validated for this compound?
A multi-technique approach ensures purity and correct stereochemistry:
- ¹H/¹³C NMR : Identifies aromatic proton environments (δ 8.5–9.0 ppm for pyridyl protons) and confirms substitution patterns .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally analogous isoxazole-pyridine hybrids (e.g., space group P2₁/c, R factor = 0.043) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z 205.04 [M+H]⁺ for C₉H₆N₂O₃) .
- HPLC-UV : Ensures >95% purity using C18 columns and mobile phases with 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can competing side reactions during synthesis be mitigated?
Strategies to suppress undesired pathways include:
- Protecting group chemistry : Use of tert-butyl esters to shield the carboxylic acid during cycloaddition .
- Stoichiometric control : Limiting excess nitrile oxide to prevent dimerization .
- Inert conditions : Anhydrous solvents (e.g., THF) under nitrogen/argon to avoid hydrolysis .
- Chromatographic purification : Preparative HPLC with formic acid modifiers enhances separation of polar byproducts .
Q. How should contradictory bioactivity data (e.g., enzyme inhibition) be resolved?
Discrepancies may arise from:
- Assay variability : Differences in pH, ionic strength, or enzyme isoforms (e.g., kinase mutants vs. wild-type) .
- Compound purity : Impurities >5% can skew IC₅₀ values; re-testing with rigorously purified batches is advised .
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Structural analogs : Methyl substitutions at position 5 alter binding modes, suggesting substituent effects must be controlled .
Q. What computational methods predict target binding interactions?
- Molecular docking : Tools like AutoDock Vina model interactions where the isoxazole engages in π-π stacking with aromatic residues (e.g., Phe330 in kinases), while the carboxylic acid forms salt bridges with catalytic lysines .
- Molecular dynamics (MD) : Simulations (100+ ns) assess binding stability under physiological conditions, identifying key hydrogen bonds (e.g., O=C–N–H···Lys123) .
- QSAR modeling : Hammett σ values of pyridyl substituents correlate with inhibitory potency (R² > 0.85 for kinase targets) .
Notes for Experimental Design
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and counter-screens to rule off-target effects .
- Stability testing : Monitor degradation in DMSO stock solutions over 72 hours using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
